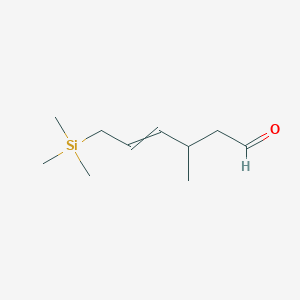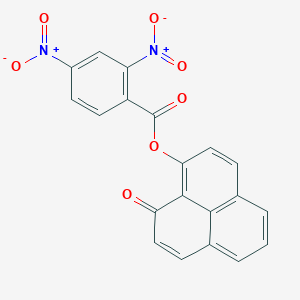
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate is a complex organic compound that features a phenalenone core linked to a dinitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate typically involves the esterification of 9-oxophenalen-1-ol with 2,4-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The phenalenone core can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups in the dinitrobenzoate moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Further oxidized phenalenone derivatives.
Reduction: 9-oxophenalen-1-yl 2,4-diaminobenzoate.
Substitution: 9-oxophenalen-1-ol and 2,4-dinitrobenzoic acid.
Applications De Recherche Scientifique
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of (9-oxophenalen-1-yl) 2,4-dinitrobenzoate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9-oxophenalen-1-yl) benzoate: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
(9-oxophenalen-1-yl) 4-nitrobenzoate: Contains only one nitro group, leading to intermediate properties between the parent compound and (9-oxophenalen-1-yl) 2,4-dinitrobenzoate.
Phenalenone derivatives: Share the phenalenone core but differ in the substituents attached, affecting their overall properties and applications.
Uniqueness
This compound is unique due to the presence of two nitro groups, which enhance its reactivity and potential for generating ROS. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
138614-76-3 |
|---|---|
Formule moléculaire |
C20H10N2O7 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
(9-oxophenalen-1-yl) 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H10N2O7/c23-16-8-4-11-2-1-3-12-5-9-17(19(16)18(11)12)29-20(24)14-7-6-13(21(25)26)10-15(14)22(27)28/h1-10H |
Clé InChI |
FBLNDUZDNHRCPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC(=O)C3=C(C=C2)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


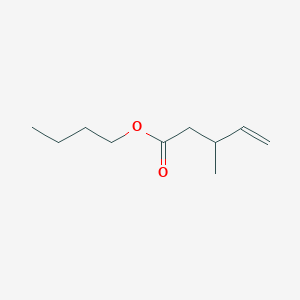
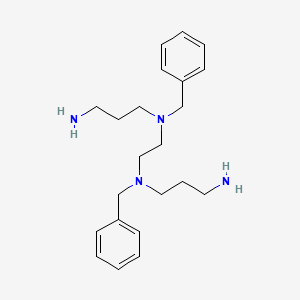
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
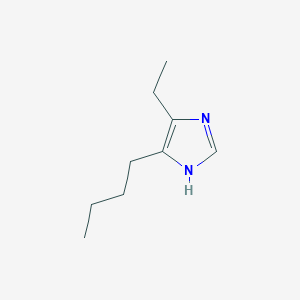
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
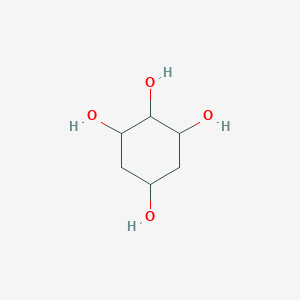
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
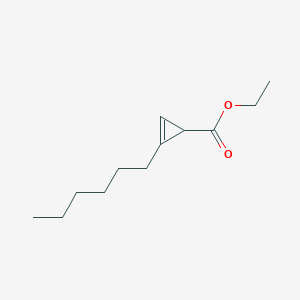
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
